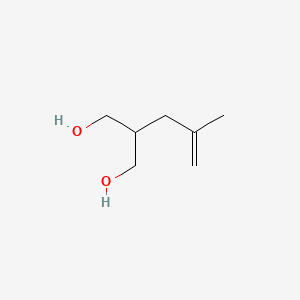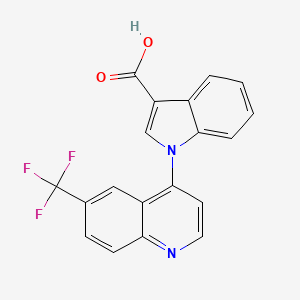![molecular formula C14H18N2O4 B8546191 [4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B8546191.png)
[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a carbamimidoyl moiety, which is further linked to a phenylacetic acid structure
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of the amine precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反应分析
Types of Reactions
[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The carbamimidoyl group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid in methanol are used for Boc deprotection.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Deprotected amines.
科学研究应用
[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid has several applications in scientific research:
作用机制
The mechanism of action of [4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to protect the amine during synthetic transformations and can be selectively removed under acidic conditions . This allows for the selective modification of other functional groups without affecting the amine.
相似化合物的比较
Similar Compounds
N-(Tert-butoxycarbonyl)ethanolamine: Another compound featuring a Boc-protected amine, used in similar applications.
2-(3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: A related compound used as a linker in targeted protein degradation.
Uniqueness
[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid is unique due to its specific structure, which combines a Boc-protected carbamimidoyl group with a phenylacetic acid moiety. This combination allows for versatile applications in organic synthesis, particularly in the preparation of complex molecules and bioactive compounds.
属性
分子式 |
C14H18N2O4 |
|---|---|
分子量 |
278.30 g/mol |
IUPAC 名称 |
2-[4-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]phenyl]acetic acid |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-12(15)10-6-4-9(5-7-10)8-11(17)18/h4-7H,8H2,1-3H3,(H,17,18)(H2,15,16,19) |
InChI 键 |
UZHFJNQOZVEGEL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(=N)C1=CC=C(C=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[2,2'-Bithiophene]-3,3'-dicarboxylic acid](/img/structure/B8546153.png)

![[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetyl chloride](/img/structure/B8546167.png)


![2,2-Dimethyl-4-(naphthalen-1-yl)-7-[(oxiran-2-yl)methoxy]-2H-1-benzopyran](/img/structure/B8546186.png)



